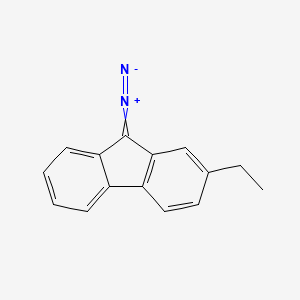![molecular formula C17H12O4 B14681488 Methyl phenanthro[3,4-d][1,3]dioxole-6-carboxylate CAS No. 38288-46-9](/img/structure/B14681488.png)
Methyl phenanthro[3,4-d][1,3]dioxole-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl phenanthro[3,4-d][1,3]dioxole-6-carboxylate is a chemical compound with a complex structure that includes a phenanthrene core fused with a dioxole ring and a carboxylate ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl phenanthro[3,4-d][1,3]dioxole-6-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the phenanthrene core, followed by the introduction of the dioxole ring and the esterification to form the carboxylate group. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
Methyl phenanthro[3,4-d][1,3]dioxole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.
科学的研究の応用
Methyl phenanthro[3,4-d][1,3]dioxole-6-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of methyl phenanthro[3,4-d][1,3]dioxole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
類似化合物との比較
Similar Compounds
- Phenanthro[3,4-d][1,3]dioxole-6-carboxylic acid
- Phenanthro[3,4-d][1,3]dioxole-6-carboxamide
Uniqueness
Methyl phenanthro[3,4-d][1,3]dioxole-6-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to its acid and amide counterparts. This uniqueness makes it valuable for specific applications where the ester functionality is desired.
特性
CAS番号 |
38288-46-9 |
|---|---|
分子式 |
C17H12O4 |
分子量 |
280.27 g/mol |
IUPAC名 |
methyl naphtho[2,1-g][1,3]benzodioxole-6-carboxylate |
InChI |
InChI=1S/C17H12O4/c1-19-17(18)13-8-10-4-2-3-5-11(10)15-12(13)6-7-14-16(15)21-9-20-14/h2-8H,9H2,1H3 |
InChIキー |
IWENRJHTKYJGKC-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC2=CC=CC=C2C3=C1C=CC4=C3OCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



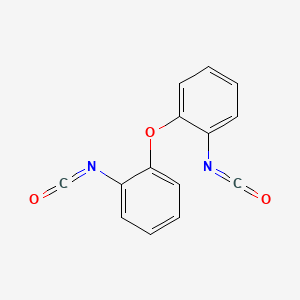
![4-{(E)-[(4-Octylphenyl)imino]methyl}benzonitrile](/img/structure/B14681419.png)
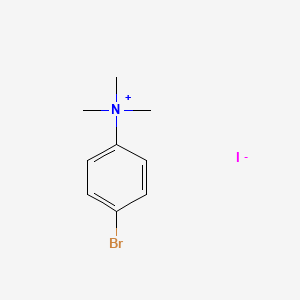



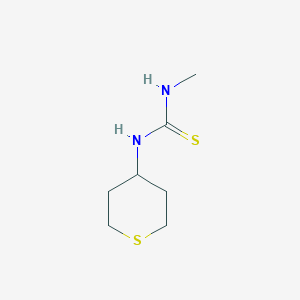
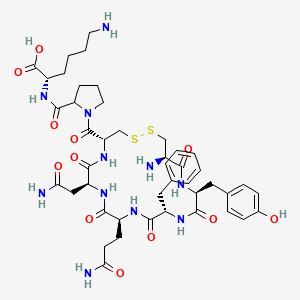
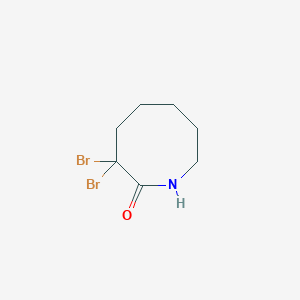
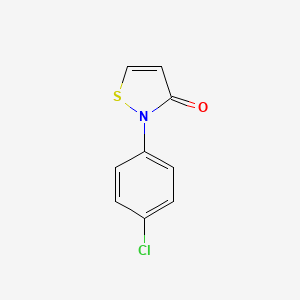

![2-[(2-Methylprop-2-en-1-yl)sulfanyl]aniline](/img/structure/B14681485.png)
